molecular formula C15H14FN5O2S B2454847 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034304-65-7

4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2454847
CAS RN: 2034304-65-7
M. Wt: 347.37
InChI Key: VJAFSVSBYXXREN-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity :

    • A compound structurally similar to 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide was found to exhibit antimicrobial activity. Specifically, it inhibited the growth of both Listeria monocytogenes and Escherichia coli. This activity was comparable to that of ampicillin and vancomycin, indicating its potential as an antimicrobial agent (Kariuki et al., 2022).
    • Another study reported the synthesis of benzenesulfonamide derivatives, which showed moderate or fairly high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).
  • Antioxidant and Antibacterial Properties :

    • Certain bis-1,2,3-triazole derivatives, which are closely related to the chemical structure , demonstrated excellent antioxidant activity. Some of these compounds also exhibited strong antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli (Reddy et al., 2016).
  • Biochemical Evaluation for Medical Applications :

    • A study synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides and evaluated them as inhibitors of kynurenine 3-hydroxylase, an enzyme important in the kynurenine pathway. The compounds showed high-affinity inhibition and are significant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
  • Synthesis and Crystal Structures for Chemical Analysis :

    • There are studies focused on the synthesis and crystal structure analysis of compounds with similar structures, which are crucial for understanding their chemical properties and potential applications in various fields (Dura´n et al., 1997).
  • Potential in Cancer Therapy :

    • A series of novel benzenesulfonamide derivatives were synthesized and showed potential as anticancer agents. These compounds exhibited remarkable activity against several human tumor cell lines, indicating their significance in developing new cancer therapies (Sławiński et al., 2012).
  • Inhibition of Carbonic Anhydrase Isoforms for Potential Anticancer Drug Development :

    • Research on bidentate 2-pyridyl-1,2,3-triazole ligands containing a 4-substituted benzenesulfonamide pharmacophore demonstrated promising nanomolar inhibitory activity against carbonic anhydrase isoform IX. This suggests potential for these compounds as anticancer drug candidates (Aimene et al., 2019).

properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-11-8-12(16)2-3-15(11)24(22,23)18-9-13-10-21(20-19-13)14-4-6-17-7-5-14/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAFSVSBYXXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

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